(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Reactivity
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, related to the family of sulfone and sulfoxide compounds, has been explored in various synthetic pathways and reactivity studies. For instance, Pouzet et al. (1998) synthesized a similar compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, by oxidizing a benzo[b]thiophene derivative, demonstrating its reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This indicates potential applications in functionalizing aromatic compounds, which could be relevant for pharmaceutical and materials science research.
Biological Evaluation
In the realm of biological evaluation, a novel series of pyrazoline derivatives were synthesized, including molecules structurally related to the compound . These derivatives were assessed for their anti-inflammatory and antibacterial activities. Notably, certain compounds exhibited significant in vivo anti-inflammatory activity, as well as potent antibacterial effects, suggesting potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Molecular Structure and Docking Studies
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic analysis, and quantum chemical aspects of a compound with a similar core structure, highlighting its antimicrobial activities. The study also included molecular docking to predict interaction with biological targets, which can provide insights into the potential pharmacological applications of such compounds (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Antiviral and Antimicrobial Properties
Chen et al. (2010) synthesized a series of thiadiazole sulfonamide derivatives, including compounds with a chlorophenyl moiety similar to the compound . These derivatives showed notable antiviral activities against the tobacco mosaic virus, indicating the potential for these types of compounds to serve as leads in antiviral drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c22-18-5-7-19(8-6-18)28(25,26)20-9-11-23(13-20)21(24)16-3-1-15(2-4-16)17-10-12-27-14-17/h1-8,10,12,14,20H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMHHRFXODWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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